molecular formula C17H16BrClN4O2S B2607625 7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione CAS No. 326919-12-4

7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione

Cat. No. B2607625
CAS RN: 326919-12-4
M. Wt: 455.76
InChI Key: JHWLVNXUVYLTGT-POHAHGRESA-N
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Description

7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H16BrClN4O2S and its molecular weight is 455.76. The purity is usually 95%.
BenchChem offers high-quality 7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Yin et al. (2008) described a facile approach to synthesize 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing the versatility of sulfanyl-substituted compounds in organic synthesis (Yin et al., 2008).
  • Kefayati, Asghari, and Khanjanian (2012) demonstrated the use of a Bronsted acidic ionic liquid in the synthesis of dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones, highlighting efficient and reusable catalysts for synthesizing heterocyclic compounds (Kefayati et al., 2012).

Biological Activities

  • Cvetkovic et al. (2019) synthesized novel succinimide derivatives and evaluated their antimicrobial activity, indicating that structural modifications can lead to compounds with potential as novel fungicides (Cvetkovic et al., 2019).
  • Klečka, Slavětínská, Tloušťová, Džubák, Hajdůch, and Hocek (2015) explored the synthesis and cytostatic activity of 7-arylsulfanyl-7-deazapurine bases and ribonucleosides, revealing their micromolar cytostatic activities and expanding the scope of purine analogs in medicinal chemistry (Klečka et al., 2015).

Advanced Materials

  • Tapaswi, Choi, Jeong, Ando, and Ha (2015) developed transparent aromatic polyimides derived from thiophenyl-substituted benzidines, illustrating the application of sulfanyl-substituted compounds in creating materials with high refractive indices and small birefringences (Tapaswi et al., 2015).

properties

IUPAC Name

7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWLVNXUVYLTGT-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione

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